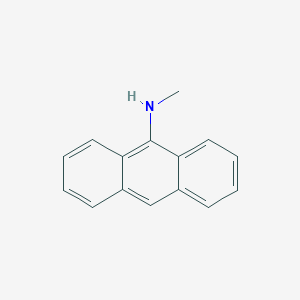
N-methylanthracen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylanthracen-9-amine is an organic compound belonging to the class of anthracenes, which are characterized by three linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylanthracen-9-amine typically involves the N-methylation of anthracen-9-amine. One common method is the reaction of anthracen-9-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-methylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-9-anthracenone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-methyl-9-anthracenone.
Reduction: N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
N-methylanthracen-9-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Methylanthracene: Similar structure but lacks the amine group.
Anthracen-9-amine: Similar structure but lacks the methyl group.
9,10-Dimethylanthracene: Contains two methyl groups instead of one.
Uniqueness
N-methylanthracen-9-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
423125-85-3 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methylanthracen-9-amine |
InChI |
InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3 |
InChI Key |
XQMQIMWCQMZJMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
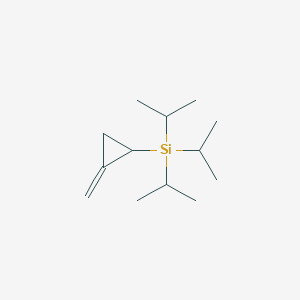
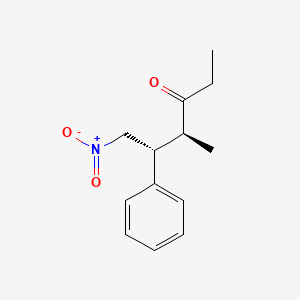
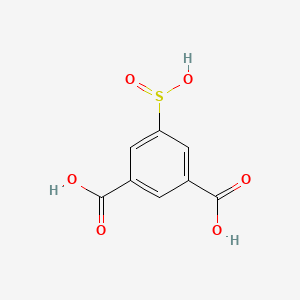
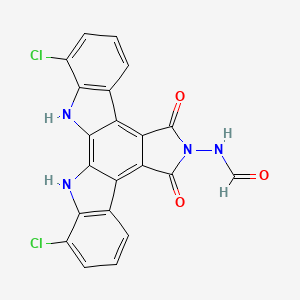
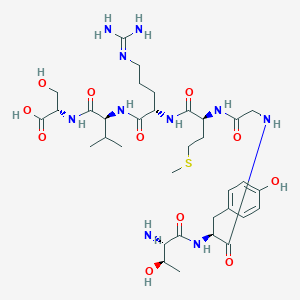
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
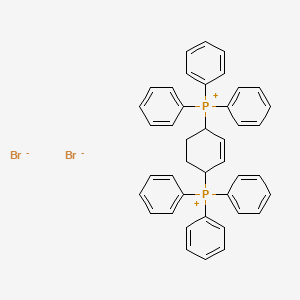

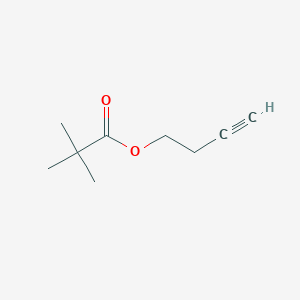
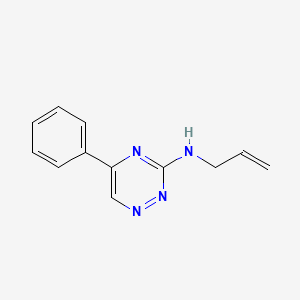
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
